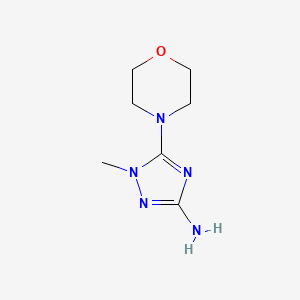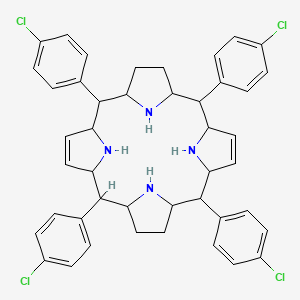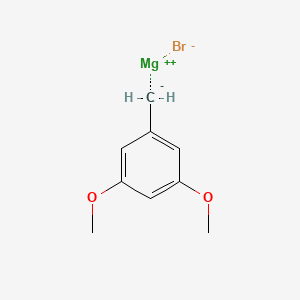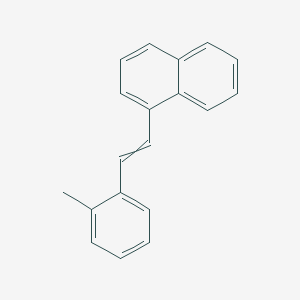![molecular formula C14H10N2O6 B13406122 Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- CAS No. 71835-14-8](/img/structure/B13406122.png)
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group, an amino group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- can be achieved through several methods. One common approach involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction typically takes place in an aqueous-organic medium and requires irradiation with a low-pressure mercury lamp . The reaction conditions include the use of acetates of alkali or alkaline earth metals to facilitate the rearrangement of 2-azidobenzoic acid into the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
類似化合物との比較
Similar Compounds
Anthranilic acid (2-aminobenzoic acid): Similar in structure but lacks the nitro group.
Benzoic acid: The parent compound with only a carboxyl group attached to the benzene ring.
2-Aminobenzothiazole: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
71835-14-8 |
|---|---|
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC名 |
2-(2-carboxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20) |
InChIキー |
VXJCYNKQMYEDLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)






![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
